![molecular formula C17H17FN6O9P2 B13443462 Tedizolid Pyrophosphate Ester](/img/structure/B13443462.png)
Tedizolid Pyrophosphate Ester
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Overview
Description
Tedizolid pyrophosphate ester is a prodrug of the active compound tedizolid, which belongs to the oxazolidinone class of antibiotics. It is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis . This compound is known for its enhanced potency and favorable pharmacokinetic profile compared to its predecessor, linezolid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tedizolid pyrophosphate ester involves multiple steps, starting from the key intermediate compounds. One of the key intermediates is prepared through a series of reactions involving aryl groups and substituted aryl groups . The reaction conditions are carefully controlled to avoid the formation of impurities and ensure high purity of the final product. The process typically involves moderate reaction temperatures and avoids the use of strong acidic reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process is designed to be environmentally friendly, avoiding the use of hazardous reagents and minimizing waste generation . The final product is obtained in the form of tablets and intravenous vials, ensuring good bioavailability and stability .
Chemical Reactions Analysis
Types of Reactions
Tedizolid pyrophosphate ester undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic reactions . These reactions are crucial for its activation and degradation in biological systems.
Common Reagents and Conditions
Hydrolysis: Neutral, acidic, and alkaline conditions are used to study the hydrolytic stability of this compound.
Photolysis: Photolytic conditions are used to evaluate the compound’s stability under light exposure.
Major Products Formed
The major product formed from the hydrolysis of this compound is tedizolid, the active compound . Other degradation products are identified using advanced chromatographic and spectroscopic techniques .
Scientific Research Applications
Tedizolid pyrophosphate ester has a wide range of scientific research applications:
Mechanism of Action
Tedizolid pyrophosphate ester is converted to its active form, tedizolid, by phosphatase enzymes in the body . Tedizolid exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis . This prevents the formation of a functional 70S initiation complex, which is essential for bacterial translation . The compound’s high affinity for the ribosomal subunit and its ability to overcome resistance mechanisms make it a potent antibiotic .
Comparison with Similar Compounds
Tedizolid pyrophosphate ester is compared with other oxazolidinones, such as linezolid:
Linezolid: Tedizolid is more potent and has a better safety profile compared to linezolid.
Other Oxazolidinones: Tedizolid’s unique structure and enhanced activity against resistant pathogens set it apart from other compounds in the same class.
List of Similar Compounds
- Linezolid
- Radezolid
- Contezolid
This compound stands out due to its improved pharmacokinetics, reduced side effects, and higher potency against resistant bacterial strains .
Biological Activity
Tedizolid pyrophosphate ester is a novel oxazolidinone antibiotic that has garnered attention for its potent biological activity against multidrug-resistant Gram-positive bacteria. This article delves into its mechanism of action, pharmacokinetics, and clinical implications, supported by relevant data and case studies.
Overview of this compound
Tedizolid phosphate (also known as this compound) is a prodrug that is converted in vivo to its active form, tedizolid. This compound exhibits significant efficacy against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.
Targeting Bacterial Protein Synthesis
Tedizolid exerts its antibacterial effects by inhibiting protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex necessary for protein synthesis. This inhibition disrupts the translation process, leading to bacteriostatic activity against susceptible bacteria .
Pharmacokinetics
Tedizolid demonstrates favorable pharmacokinetic properties:
- Bioavailability : Following oral administration, tedizolid phosphate has an oral bioavailability exceeding 90% .
- Distribution : The volume of distribution ranges from 67 to 80 L, indicating extensive tissue penetration, particularly in muscle and adipose tissues .
- Half-life : The mean half-life of tedizolid is over 10 hours, allowing for once-daily dosing regimens .
Efficacy Against Resistant Strains
Tedizolid has shown superior activity compared to linezolid against resistant bacterial strains. In laboratory settings, it retains a four-fold potency advantage over linezolid in mutants selected during serial passage .
Table 1: Comparative Efficacy of Tedizolid vs. Linezolid
Bacteria Type | Tedizolid MIC (µg/mL) | Linezolid MIC (µg/mL) |
---|---|---|
MRSA | ≤0.5 | 2 |
VRE | ≤0.25 | 1 |
Streptococcus pneumoniae | ≤0.5 | 1 |
Clinical Applications and Case Studies
Tedizolid has been evaluated in various clinical trials for treating acute bacterial skin and skin structure infections (ABSSSI). One notable study demonstrated that tedizolid was non-inferior to linezolid in treating ABSSSI with a similar safety profile but potentially fewer adverse effects related to monoamine oxidase inhibition .
Case Study: Efficacy in Neutropenic Patients
In a murine model simulating neutropenic conditions, tedizolid showed enhanced efficacy against MRSA infections when granulocytes were present. The study indicated a significant increase in bacterial stasis compared to neutropenic models without granulocytes, suggesting that the immune status can influence the drug's effectiveness .
Properties
Molecular Formula |
C17H17FN6O9P2 |
---|---|
Molecular Weight |
530.3 g/mol |
IUPAC Name |
[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H17FN6O9P2/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(32-17(24)25)9-31-35(29,30)33-34(26,27)28/h2-7,12H,8-9H2,1H3,(H,29,30)(H2,26,27,28)/t12-/m0/s1 |
InChI Key |
PVIASTLQSNHOKD-LBPRGKRZSA-N |
Isomeric SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)OP(=O)(O)O)F |
Canonical SMILES |
CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)O)F |
Origin of Product |
United States |
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